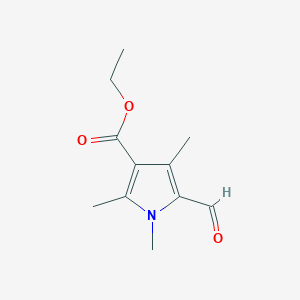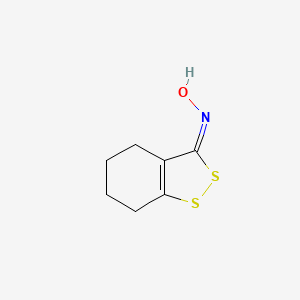
N-(4,5,6,7-tetrahydro-3H-1,2-benzodithiol-3-ylidene)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5,6,7-tetrahydro-3H-1,2-benzodithiol-3-ylidene)hydroxylamine, also known as N-TBDH, is an organic compound that is widely used in scientific research. N-TBDH is a versatile compound that can be used in a variety of lab experiments, ranging from organic synthesis to biochemistry. N-TBDH is a relatively new compound and has been used in scientific research since the mid-2000s.
Aplicaciones Científicas De Investigación
N-(4,5,6,7-tetrahydro-3H-1,2-benzodithiol-3-ylidene)hydroxylamine is used in a variety of scientific research applications. It can be used as a reagent in organic synthesis, as a catalyst in biochemistry, and as a reactant in medicinal chemistry. This compound has also been used in the synthesis of complex pharmaceuticals, such as antibiotics and cancer drugs. Additionally, this compound has been used in the study of proteins and enzymes, such as kinases and phosphatases.
Mecanismo De Acción
N-(4,5,6,7-tetrahydro-3H-1,2-benzodithiol-3-ylidene)hydroxylamine acts as a proton donor, which means it can donate a proton to an electron-deficient species. This allows this compound to act as a catalyst in organic synthesis, biochemistry, and medicinal chemistry. This compound can also act as a nucleophile, which means it can react with electrophiles. This allows this compound to react with substrates and form new products.
Biochemical and Physiological Effects
This compound has been used in the study of proteins and enzymes, such as kinases and phosphatases. This compound has been found to be effective in inhibiting the activity of these enzymes, which can lead to changes in the biochemical and physiological processes of the body. Additionally, this compound has been found to be effective in the synthesis of complex pharmaceuticals, such as antibiotics and cancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4,5,6,7-tetrahydro-3H-1,2-benzodithiol-3-ylidene)hydroxylamine has several advantages when used in lab experiments. It is a versatile compound that can be used in a variety of lab experiments, ranging from organic synthesis to biochemistry. Additionally, this compound is relatively inexpensive and easy to obtain. However, this compound is a relatively new compound and has not been extensively studied. Therefore, it is important to be aware of the potential limitations of using this compound in lab experiments.
Direcciones Futuras
N-(4,5,6,7-tetrahydro-3H-1,2-benzodithiol-3-ylidene)hydroxylamine is a relatively new compound and there are many potential future directions for its use in scientific research. One potential future direction is to further investigate the biochemical and physiological effects of this compound in the study of proteins and enzymes, such as kinases and phosphatases. Additionally, further research could be done on the use of this compound in the synthesis of complex pharmaceuticals, such as antibiotics and cancer drugs. Additionally, this compound could be used in the development of new organic synthesis methods and catalysts. Finally, further research could be done to investigate the potential toxicity of this compound in lab experiments.
Métodos De Síntesis
N-(4,5,6,7-tetrahydro-3H-1,2-benzodithiol-3-ylidene)hydroxylamine can be synthesized by the reaction of 4,5,6,7-tetrahydro-3H-1,2-benzodithiol-3-ylidene with hydroxyl amine. The reaction occurs in an aqueous solution at room temperature and is catalyzed by an acid such as hydrochloric acid. The reaction results in the formation of this compound and the by-product of water. The reaction can be monitored by thin-layer chromatography and the final product can be isolated by column chromatography.
Propiedades
IUPAC Name |
(NE)-N-(4,5,6,7-tetrahydro-1,2-benzodithiol-3-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS2/c9-8-7-5-3-1-2-4-6(5)10-11-7/h9H,1-4H2/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBNYOVSUFBBRK-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO)SS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)/C(=N\O)/SS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]furan-2-carboxylic acid](/img/structure/B6612011.png)
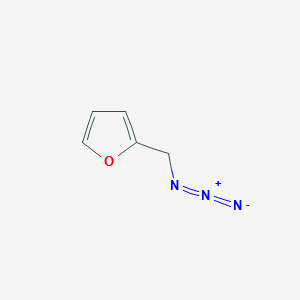


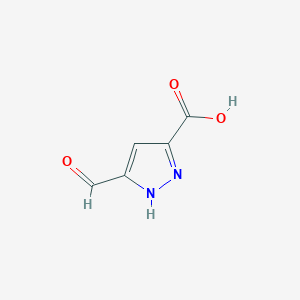
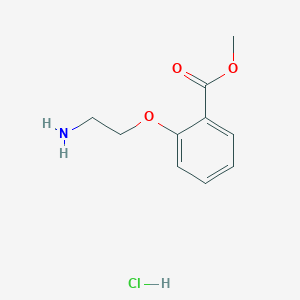
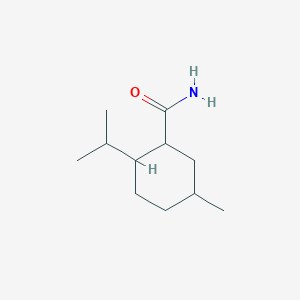
![1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B6612066.png)
![2-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6612073.png)




